molecular formula C16H30BNO2SSi B2583892 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester CAS No. 2377607-08-2

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester

Cat. No. B2583892
CAS RN: 2377607-08-2
M. Wt: 339.38
InChI Key: PXMLKWPBKYEOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester, also known as TBSMTB pinacol ester, is an important chemical compound used in scientific research. This compound is a boronic acid derivative that contains a thiazole ring, and it is widely used in the field of organic chemistry.

Scientific Research Applications

  • Suzuki Coupling and Synthesis of Complex Molecules : Pinacolboronate esters are crucial in Suzuki coupling reactions for connecting organic building blocks in the total synthesis of complex molecules. For instance, 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, was used as a starting material in the synthesis of a development compound, highlighting the importance of these esters in synthetic chemistry (Zhong et al., 2012).

  • Pd-Catalyzed Tert-Butoxycarbonylation : A novel protocol has been developed to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system. This method can be applied to a range of substrates, including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters, showcasing the versatility of these compounds in organic synthesis (Li et al., 2014).

  • Radical Copolymerization : The use of boronic acid pinacol esters in radical polymerization has been explored, leading to the synthesis of conventionally inaccessible copolymers. For example, isopropenyl boronic acid pinacol ester was used for the radical polymerization with common vinyl monomers, elucidating the monomer character and enabling the synthesis of unique copolymers (Makino et al., 2020).

  • Facile and Green Synthetic Routes : The synthesis of boronic acid esters, including pinacol esters, can be achieved through environmentally benign methods such as mechanochemistry. This method involves simple grinding of a mixture of the boronic acid and diol without a solvent, indicating a green approach to the synthesis of these esters (Schnürch et al., 2007).

  • Metal- and Additive-Free Borylation : A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed. This photoinduced borylation protocol does not require metal catalysts or ligands, producing boronates that are stable and easy to handle (Mfuh et al., 2017).

properties

IUPAC Name

tert-butyl-dimethyl-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO2SSi/c1-11-12(17-19-15(5,6)16(7,8)20-17)21-13(18-11)22(9,10)14(2,3)4/h1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLKWPBKYEOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester

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